4-[ethyl(methyl)carbamoyl]benzoic acid
Description
Properties
CAS No. |
1155169-09-7 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Antispasmodic Properties
Research indicates that compounds similar to 4-[ethyl(methyl)carbamoyl]benzoic acid exhibit spasmolytic activity. These compounds have been shown to relax smooth muscle tissues, making them candidates for treating gastrointestinal disorders. In a study involving isolated rabbit ileum, derivatives of this compound demonstrated significant spasmolytic effects comparable to established medications like papaverine .
Psychotherapeutic Applications
The compound has potential psychotherapeutic benefits. It has been noted that certain derivatives can enhance memory retention and acquisition in animal models. This was assessed through avoidance response tests and maze tests, where treated rats showed improved performance compared to control groups . Such findings suggest possible applications in treating cognitive impairments or enhancing learning processes.
Drug Development
This compound can be utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents targeting different diseases, particularly in neurology and gastroenterology.
Cosmetic Applications
While there are regulatory considerations regarding the use of certain chemical compounds in cosmetics, derivatives of this compound may be evaluated for their safety and efficacy in cosmetic formulations. The European Union's regulations on cosmetic ingredients necessitate thorough assessments of compounds like this compound to ensure they do not pose risks to consumers .
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis, particularly in the production of agrochemicals and specialty chemicals. Its ability to undergo various chemical reactions makes it suitable for creating complex molecules used in different industrial applications.
Table 1: Summary of Biological Activities
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 4-[ethyl(methyl)carbamoyl]benzoic acid with structurally similar compounds, highlighting key differences in substituents, molecular weight, and properties:
Key Observations:
- Solubility: Bulky substituents (e.g., tert-butoxy in ) reduce aqueous solubility, whereas polar groups (e.g., hydroxyl in ) enhance it . Acidity: Sulfonamide-containing derivatives () exhibit stronger acidity due to electron-withdrawing effects, influencing ionization and binding interactions .
Synthetic Accessibility :
Anti-Myeloma Activity ():
Compounds like B6 (4-((4-((2-aminophenyl)carbamoyl)benzyl)carbamoyl)benzoic acid) demonstrate anti-myeloma activity, suggesting that carbamoyl-linked aromatic systems enhance target binding. The ethyl(methyl)carbamoyl group in the target compound may similarly modulate interactions with histone deacetylases (HDACs) or proteasomes .
Antimicrobial Potential ():
Aryl-substituted carbamoyl benzoates (e.g., 4-methylphenyl in ) exhibit antimicrobial properties, likely due to interactions with bacterial cell walls or enzymes. The ethyl(methyl) group may offer a balance between lipophilicity and steric hindrance, optimizing microbial uptake .
Enzyme Inhibition ():
Sulfonamide-containing derivatives () are known carbonic anhydrase inhibitors. While the target compound lacks a sulfonamide group, its carbamoyl moiety could interact with similar enzymatic pockets through hydrogen bonding .
Q & A
Q. What are the established synthetic routes for 4-[ethyl(methyl)carbamoyl]benzoic acid, and what critical reaction parameters must be controlled?
Methodological Answer: The synthesis typically involves a two-step process:
Formation of the acid chloride : React 4-carboxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to generate the reactive intermediate.
Amide coupling : Treat the acid chloride with ethylmethylamine in the presence of a base (e.g., triethylamine) to form the carbamoyl group. Key parameters include:
- Temperature : Maintain 0–5°C during acid chloride formation to prevent side reactions.
- Solvent choice : Use polar aprotic solvents (e.g., dichloromethane or THF) to stabilize intermediates.
- Stoichiometry : Ensure a 1:1.2 molar ratio of acid chloride to amine for complete conversion .
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the benzoic acid backbone and carbamoyl substituents. For example, the ethylmethylamine moiety will show distinct methyl (δ 1.0–1.5 ppm) and ethyl (δ 0.8–1.2 ppm) proton signals.
- Infrared Spectroscopy (IR) : Look for carbonyl stretches at ~1700 cm⁻¹ (carboxylic acid) and ~1650 cm⁻¹ (amide).
- X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry) by growing single crystals in ethanol/water mixtures and analyzing unit cell parameters .
Advanced Research Questions
Q. How can reaction yields for the amide bond formation step be optimized, particularly when scaling to gram quantities?
Methodological Answer: Optimization strategies include:
- Coupling agents : Replace traditional bases with carbodiimides (e.g., EDC/HOBt) to enhance amide bond efficiency.
- Solvent screening : Test mixtures like DMF/THF (4:1) to improve solubility of intermediates.
- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate nucleophilic attack by ethylmethylamine.
- Workflow : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via recrystallization (ethanol/water) or flash chromatography .
Q. How does the ethyl(methyl)carbamoyl substituent influence the compound’s biological activity compared to analogs with dimethyl or unsubstituted carbamoyl groups?
Methodological Answer: The ethyl(methyl) group introduces steric and electronic effects:
- Enzyme inhibition : Compare IC₅₀ values against proteases or kinases using assays like fluorescence polarization. For example, the bulkier ethyl group may reduce binding affinity compared to dimethyl analogs due to steric hindrance.
- Solubility : Measure logP values to assess hydrophobicity; the ethyl group increases lipophilicity, potentially enhancing membrane permeability.
- Structural analogs : Synthesize derivatives (e.g., 4-[dimethylcarbamoyl]benzoic acid) and perform molecular docking studies to correlate substituent size with target interactions .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals) be systematically addressed?
Methodological Answer:
- Variable Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic processes (e.g., hindered rotation of the carbamoyl group).
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks and verify connectivity.
- Computational modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software).
- Control experiments : Synthesize a reference compound (e.g., 4-carboxybenzamide) to isolate spectral contributions of the carbamoyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
